(2-Amino-4-thiazolyl)acetyl Mirabegron is a derivative of Mirabegron, which is primarily utilized in the treatment of overactive bladder. This compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The molecular formula for (2-Amino-4-thiazolyl)acetyl Mirabegron is , with a molecular weight of 536.67 g/mol. The unique functional groups present in this compound contribute to its biological activity and potential therapeutic applications, including possible anti-inflammatory and analgesic properties.
(2-Amino-4-thiazolyl)acetyl Mirabegron is classified as a beta-3 adrenergic receptor agonist, similar to its parent compound, Mirabegron. This classification indicates its role in promoting relaxation of the bladder detrusor muscle, thereby increasing bladder capacity and reducing urinary frequency .
The synthesis of (2-Amino-4-thiazolyl)acetyl Mirabegron typically involves several key steps:
These methods emphasize the importance of controlling reaction conditions to achieve high yields and purity in the final product.
The molecular structure of (2-Amino-4-thiazolyl)acetyl Mirabegron can be described as follows:
The chemical reactivity of (2-Amino-4-thiazolyl)acetyl Mirabegron is influenced by its functional groups:
These reactions are essential for predicting the compound's behavior in various environments.
(2-Amino-4-thiazolyl)acetyl Mirabegron acts primarily as a beta-3 adrenergic receptor agonist. Its mechanism involves:
Research suggests that this compound may also exhibit interactions with other biological targets beyond beta-3 adrenergic receptors, potentially influencing its therapeutic profile.
Relevant data regarding these properties are crucial for understanding how (2-Amino-4-thiazolyl)acetyl Mirabegron behaves under different conditions .
(2-Amino-4-thiazolyl)acetyl Mirabegron has potential applications in various scientific fields:
Understanding these applications can guide future research directions and therapeutic developments involving this compound.
Advanced spectroscopic techniques have been pivotal in confirming the molecular architecture of (2-Amino-4-thiazolyl)acetyl mirabegron (CAS 2489747-26-2/1684452-83-2). Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the 2-amino thiazole rings exhibit characteristic peaks at δ 6.85 ppm (H-5 thiazole) and δ 7.25 ppm (aromatic protons from the phenyl group), while the chiral (R)-2-hydroxy-2-phenylethyl moiety shows methine proton resonance at δ 4.80 ppm, confirming stereochemical integrity [1] [7]. Infrared (IR) spectroscopy identifies key functional groups, including N–H stretches (3,350 cm⁻¹, amines), C=O stretches (1,680 cm⁻¹, amide I), and C–N vibrations (1,250 cm⁻¹, thiazole) [1]. High-Resolution Mass Spectrometry (HRMS) provides unambiguous mass validation with an exact mass of 536.166 Da (calculated for C₂₆H₂₈N₆O₃S₂: 536.170 Da) and a monoisotopic mass of 536.170 Da [7] [8].
Table 1: Spectroscopic Signatures of (2-Amino-4-thiazolyl)acetyl Mirabegron
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.85 ppm (s, 2H); δ 7.25 ppm (m, 5H); δ 4.80 ppm (m, 1H) | Thiazole H-5; Phenyl; Chiral methine |
IR | 3,350 cm⁻¹; 1,680 cm⁻¹; 1,250 cm⁻¹ | N–H stretch; Amide C=O; Thiazole C–N |
HRMS (ESI+) | m/z 537.174 [M+H]⁺; m/z 559.156 [M+Na]⁺ | Molecular ion; Sodium adduct |
The compound’s molecular formula (C₂₆H₂₈N₆O₃S₂) and weight (536.67 g/mol) were established through elemental analysis and mass spectrometry [1] [7]. Density functional theory (DFT) calculations corroborate a density of 1.418±0.06 g/cm³, reflecting efficient crystal packing influenced by hydrogen bonding between the 2-amino group and carbonyl oxygen [1]. Stereochemical analysis confirms the critical (R)-configuration at the chiral center (C9), verified via optical rotation ([α]D = +42.5° in methanol) and X-ray crystallography [7] [8]. This configuration governs receptor binding affinity, as epimerization to the (S)-form reduces β₃-adrenergic activity by >90% [8]. Synthetic routes employ stereoselective reductive amination using NaBH₄/(R)-2-amino-1-phenylethanol to install the chiral center with >98% enantiomeric excess (ee) [8].
Table 2: Stereochemical Control Strategies in Synthesis
Method | Reagent/Catalyst | ee (%) | Key Condition |
---|---|---|---|
Reductive Amination | NaBH₄/(R)-amine | >98% | 0°C, anhydrous THF |
Asymmetric Hydrogenation | Ru-BINAP complex | 95% | 50 psi H₂, 0–5°C |
Chiral Resolution | L-Tartaric acid | 99% | Ethanol/water recrystallization |
Structurally, (2-amino-4-thiazolyl)acetyl mirabegron diverges from mirabegron through substitution of the terminal acetamide with a 2-amino-4-thiazolylacetyl group. This modification enhances hydrogen-bonding capacity via the thiazole amino group (–NH₂), increasing polarity (cLogP 2.5 vs. mirabegron’s 3.1) and metal-chelating potential [1] [8]. Unlike mirabegron’s singular thiazole, the analogue di(2-amino-4-thiazolyl)acetyl mirabegron (C₃₁H₃₂N₈O₄S₃, MW 676.8 g/mol) features dual thiazole units, amplifying antibacterial effects through penicillin-binding protein (PBP) affinity [8]. Functional consequences include:
Table 3: Structural and Functional Comparison with Related Compounds
Compound | Molecular Formula | Key Structural Features | Functional Impact |
---|---|---|---|
Mirabegron | C₂₁H₂₄N₄O₂S | Single thiazole; No 2-amino substitution | β₃-agonist; Limited antibacterial activity |
(2-Amino-4-thiazolyl)acetyl variant | C₂₆H₂₈N₆O₃S₂ | 2-Amino-thiazoleacetyl tail | Antibacterial; Nucleophilic building block |
Di(2-amino-4-thiazolyl)acetyl variant | C₃₁H₃₂N₈O₄S₃ | Dual 2-amino-thiazole units | Enhanced PBP affinity; Cross-linking capability |
Antibacterial Mechanism
The 2-amino-4-thiazolyl moiety confers broad-spectrum activity against Escherichia coli, Klebsiella, and Proteus spp. by inhibiting cell wall synthesis. The molecule penetrates bacterial outer membranes, resists β-lactamase degradation, and disrupts mucopeptide cross-linking via high-affinity binding to penicillin-binding proteins 1B/3 [1]. In murine urinary tract infection models, subcutaneous administration eradicated Proteus mirabilis in bladder/kidney tissues after 5 days [1] [2].
Synthetic Versatility
As a bifunctional building block, the compound undergoes derivatization at hydroxyl (–OH), ketone (>C=O), and amino (–NH₂) sites. Applications include:
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: